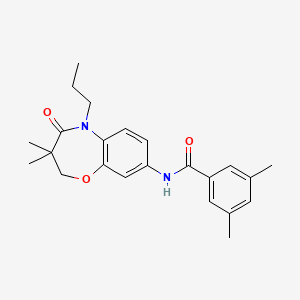![molecular formula C11H9N3S B2517010 8-metil-5H-piridazino[4,5-b]indol-4-tiol CAS No. 950094-55-0](/img/structure/B2517010.png)
8-metil-5H-piridazino[4,5-b]indol-4-tiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-methyl-5H-pyridazino[4,5-b]indole-4-thiol: is a heterocyclic compound that belongs to the pyridazine family. It is characterized by a fused ring system that includes a pyridazine ring and an indole ring, with a thiol group attached at the fourth position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Aplicaciones Científicas De Investigación
8-methyl-5H-pyridazino[4,5-b]indole-4-thiol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.
Industry: Used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as pyridazine and pyridazinone derivatives, have been shown to interact with a wide range of biological targets .
Mode of Action
It’s worth noting that similar compounds have been shown to exhibit a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Biochemical Pathways
Related compounds have been shown to impact a variety of physiological effects and biological targets .
Result of Action
One study has shown that a hydrazide-based pyridazino[4,5-b]indole scaffold displayed promising, potent, and significant cytotoxic activity against the mcf-7 cell line .
Análisis Bioquímico
Biochemical Properties
8-methyl-5H-pyridazino[4,5-b]indole-4-thiol plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain kinases, such as DYRK1A and PI3Kα, which are involved in cell signaling pathways . Additionally, 8-methyl-5H-pyridazino[4,5-b]indole-4-thiol can bind to DNA, exhibiting high affinity and potentially influencing gene expression . These interactions highlight the compound’s versatility and importance in biochemical research.
Cellular Effects
The effects of 8-methyl-5H-pyridazino[4,5-b]indole-4-thiol on various cell types and cellular processes are profound. This compound has been observed to induce apoptosis and autophagy in cancer cells, thereby inhibiting their proliferation . Furthermore, it can activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis . By influencing these pathways, 8-methyl-5H-pyridazino[4,5-b]indole-4-thiol can modulate cell function, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, 8-methyl-5H-pyridazino[4,5-b]indole-4-thiol exerts its effects through various mechanisms. It can bind to and inhibit the activity of specific enzymes, such as kinases, thereby disrupting cell signaling pathways . Additionally, this compound can interact with DNA, potentially altering gene expression and affecting cellular processes . The thiol group in 8-methyl-5H-pyridazino[4,5-b]indole-4-thiol may also participate in redox reactions, further contributing to its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-methyl-5H-pyridazino[4,5-b]indole-4-thiol can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that 8-methyl-5H-pyridazino[4,5-b]indole-4-thiol remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, highlighting its potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of 8-methyl-5H-pyridazino[4,5-b]indole-4-thiol vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as inhibiting tumor growth and modulating immune responses . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
8-methyl-5H-pyridazino[4,5-b]indole-4-thiol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo oxidation and conjugation reactions, leading to the formation of metabolites that may retain or alter its biological activity . These metabolic processes can influence the compound’s efficacy and safety, making it essential to understand its metabolic fate in the body.
Transport and Distribution
The transport and distribution of 8-methyl-5H-pyridazino[4,5-b]indole-4-thiol within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of 8-methyl-5H-pyridazino[4,5-b]indole-4-thiol can significantly impact its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the nucleus can enhance its interaction with DNA and influence gene expression. By understanding the subcellular distribution of 8-methyl-5H-pyridazino[4,5-b]indole-4-thiol, researchers can better elucidate its mechanisms of action and therapeutic potential.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-5H-pyridazino[4,5-b]indole-4-thiol typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.
Fusion of the Rings: The pyridazine and indole rings are fused together through a cyclization reaction, often involving a dehydrating agent such as phosphorus oxychloride.
Introduction of the Thiol Group: The thiol group is introduced through a nucleophilic substitution reaction, where a suitable thiolating agent such as thiourea is used.
Industrial Production Methods
Industrial production methods for 8-methyl-5H-pyridazino[4,5-b]indole-4-thiol may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
8-methyl-5H-pyridazino[4,5-b]indole-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond or a sulfonic acid derivative.
Reduction: The compound can be reduced to form a corresponding amine or alcohol derivative.
Substitution: The thiol group can undergo nucleophilic substitution reactions to form thioethers or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common thiolating agents include thiourea, thioacetic acid, and thioglycolic acid.
Major Products
Oxidation: Disulfide derivatives, sulfonic acid derivatives.
Reduction: Amine derivatives, alcohol derivatives.
Substitution: Thioether derivatives, other substituted derivatives.
Comparación Con Compuestos Similares
8-methyl-5H-pyridazino[4,5-b]indole-4-thiol can be compared with other similar compounds, such as:
Pyridazine Derivatives: Compounds with similar pyridazine ring structures, such as pyridazinone and pyridazine-3,6-dione.
Indole Derivatives: Compounds with similar indole ring structures, such as indole-3-carbinol and indole-3-acetic acid.
Thiol-Containing Compounds: Compounds with similar thiol groups, such as thiophenol and 2-mercaptoethanol.
The uniqueness of 8-methyl-5H-pyridazino[4,5-b]indole-4-thiol lies in its fused ring system and the presence of the thiol group, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
8-methyl-3,5-dihydropyridazino[4,5-b]indole-4-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3S/c1-6-2-3-9-7(4-6)8-5-12-14-11(15)10(8)13-9/h2-5,13H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEXODGJQDLZOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2C=NNC3=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
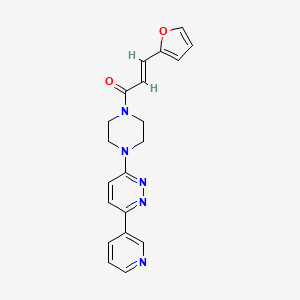
![3-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-ylamino)-propionic acid](/img/structure/B2516930.png)
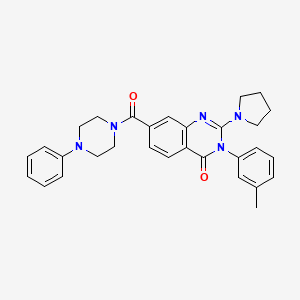

![4-butoxy-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide](/img/structure/B2516933.png)
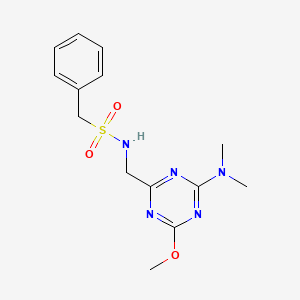
![1-(2-methylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2516935.png)
![3-(4-ethylphenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2516937.png)
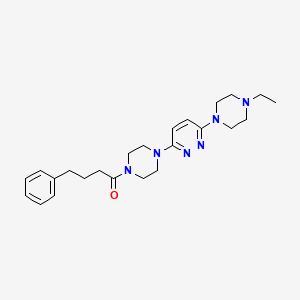
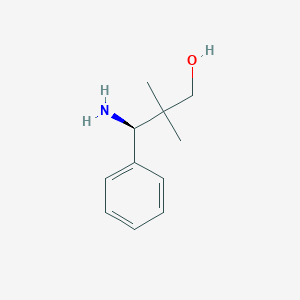
![5-ethyl-3-(2-hydroxyphenyl)-4-(4-isopropylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/new.no-structure.jpg)
![5-Methoxy-4-[(2-methoxyphenyl)sulfanyl]-2-phenylpyrimidine](/img/structure/B2516948.png)

